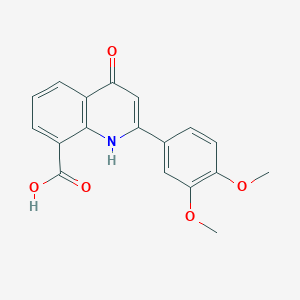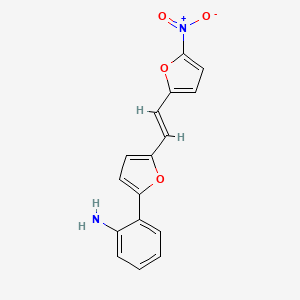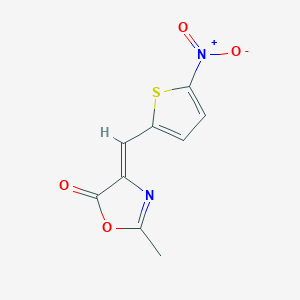![molecular formula C21H23N3O4S B12900486 Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- CAS No. 651309-19-2](/img/structure/B12900486.png)
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- is a complex organic compound with a unique structure that combines benzoic acid with an isoquinoline sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- typically involves multiple steps. One common approach is to start with benzoic acid and introduce the isoquinoline sulfonyl group through a series of reactions. The process may involve:
Nitration: Introducing a nitro group to the benzoic acid.
Reduction: Reducing the nitro group to an amino group.
Sulfonylation: Adding the isoquinoline sulfonyl group.
Coupling: Coupling the resulting compound with 2-aminoethyl and propyl groups.
Each step requires specific reagents and conditions, such as acids, bases, solvents, and catalysts, to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoquinoline sulfonyl group may play a crucial role in binding to these targets, modulating their activity, and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 3-(2-aminoethyl)-5-methyl-, methyl ester
- Benzoic acid, 3-amino-, ethyl ester
- Benzoic acid, 3-amino-, 2-methylbutyl ester
Comparison
Compared to these similar compounds, benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- is unique due to the presence of the isoquinoline sulfonyl group. This structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
651309-19-2 |
|---|---|
Formule moléculaire |
C21H23N3O4S |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
3-[3-[2-aminoethyl(isoquinolin-5-ylsulfonyl)amino]propyl]benzoic acid |
InChI |
InChI=1S/C21H23N3O4S/c22-10-13-24(12-3-5-16-4-1-6-17(14-16)21(25)26)29(27,28)20-8-2-7-18-15-23-11-9-19(18)20/h1-2,4,6-9,11,14-15H,3,5,10,12-13,22H2,(H,25,26) |
Clé InChI |
FLBMODXYQKWWAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)CCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)

![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)

![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)





![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

